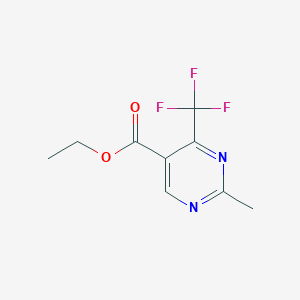

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Descripción general

Descripción

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 5-position of the pyrimidine ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methyl-4-(trifluoromethyl)pyrimidine.

Esterification: The carboxylation of the pyrimidine ring is achieved through esterification using ethyl chloroformate in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the 2-position or 4-position of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Reduction: Formation of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is recognized as a vital intermediate in the development of several pharmaceutical agents. Its unique trifluoromethyl group enhances biological activity and stability, making it a candidate for anti-inflammatory and antiviral drugs. Research indicates that derivatives of this compound exhibit notable anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrimidine derivatives, including this compound. The results demonstrated that certain derivatives significantly inhibited COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib .

Agricultural Chemistry

Development of Agrochemicals

The compound is also utilized in formulating agrochemicals, particularly herbicides and fungicides. Its structural properties allow for effective pest control while minimizing environmental impact . The trifluoromethyl group contributes to the compound's efficacy against a range of pests and diseases.

Case Study: Herbicidal Activity

Research has shown that pyrimidine derivatives can serve as effective herbicides, exhibiting selective toxicity towards weeds while being safe for crops. This selectivity is crucial for sustainable agricultural practices.

Material Science

Advanced Materials Development

In material science, this compound is explored for creating advanced materials such as polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of these materials .

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Coatings | Enhanced durability and resistance to solvents |

| Coatings | Protective layers | Improved thermal stability |

Biochemical Research

Studying Enzyme Interactions

The compound plays a role in biochemical research by aiding in the study of enzyme interactions and metabolic pathways. It helps researchers understand complex biological systems and develop targeted therapies .

Case Study: Enzyme Inhibition Studies

Investigations into the inhibition of various enzymes have shown that derivatives of this compound can modulate enzyme activity, providing insights into potential therapeutic mechanisms.

Mecanismo De Acción

The mechanism of action of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological target being studied.

Comparación Con Compuestos Similares

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom at the 2-position.

Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a pyrazole ring instead of a pyrimidine ring.

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: Features a thiazole ring and a phenyl group.

Uniqueness

The presence of both a trifluoromethyl group and an ester group in this compound makes it unique in terms of its chemical reactivity and potential biological activity. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, which are desirable properties in drug design and development.

Actividad Biológica

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₉F₃N₂O₂ and a molecular weight of approximately 234.18 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus , as well as fungal strains like Candida albicans . The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bactericidal |

| Staphylococcus aureus | 16 µg/mL | Bactericidal |

| Candida albicans | 64 µg/mL | Fungicidal |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line

In vitro studies showed that the compound inhibited cell proliferation with an IC₅₀ value of approximately 0.126 µM against MCF-7 cells. This activity was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. Furthermore, it exhibited selectivity over normal cells, suggesting a favorable therapeutic index .

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 0.126 | 20-fold |

| MCF10A (non-cancer) | 2.52 | - |

Antiviral Activity

This compound has also shown promise as an antiviral agent. It was effective against influenza viruses, with studies indicating a reduction in viral load in infected models.

Case Study: Influenza Virus

In vivo studies demonstrated that the compound reduced viral replication significantly in mouse models infected with H1N1 influenza virus, achieving an effective concentration (EC₅₀) of approximately 1.4 µM. The safety profile was favorable, showing no significant toxicity at therapeutic doses .

Safety and Toxicology

Safety assessments have indicated that this compound possesses a low toxicity profile, with no observed adverse effects at doses up to 40 mg/kg in animal models. This aspect is critical for its potential use in clinical settings .

Propiedades

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-3-16-8(15)6-4-13-5(2)14-7(6)9(10,11)12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWMGUFOGFSMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363332 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-10-8 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.